(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
The compound (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a benzothiazole-derived acetamide featuring a fused benzo[d]thiazole core substituted with a 3-ethyl and 4-methoxy group. This structure shares motifs common in medicinal chemistry, such as the thiazole ring (implicated in diverse biological activities) and sulfonyl groups (often enhancing binding affinity and metabolic stability) .
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-3-21-17-14(25-2)5-4-6-15(17)26-18(21)20-16(22)11-27(23,24)13-9-7-12(19)8-10-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVNQWNRGROAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Benzo[d]thiazole vs. Thiazole/Thiadiazole Derivatives
- N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b): This compound () shares the acetamide-sulfonyl motif but lacks the fused benzo[d]thiazole system.
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: This thiadiazole derivative () replaces the thiazole with a 1,3,4-thiadiazole ring. Thiadiazoles are known for insecticidal and fungicidal activities, suggesting the target compound’s benzo[d]thiazole core might offer distinct bioactivity profiles due to increased aromaticity and planarity .
Sulfonyl Group Variations
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): These triazole derivatives feature sulfonyl groups attached to aryl rings. The target compound’s 4-fluorophenylsulfonyl group introduces fluorine, which enhances electronegativity and membrane permeability compared to non-fluorinated analogues (e.g., X = H, Cl, Br in ). Fluorine’s electron-withdrawing effects may also influence tautomeric equilibria or hydrogen-bonding interactions in biological targets .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Bioavailability
- In contrast, the 4-fluorophenylsulfonyl group balances this with polar characteristics, reducing excessive hydrophobicity .
Electron Effects
- The 4-fluorophenylsulfonyl group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., methoxy in ’s N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide). Such differences may alter binding to targets like enzymes or receptors, where electronic complementarity is critical .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Core Structure | Key Substituents | Electronic Effects |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 3-ethyl, 4-methoxy, 4-F-sulfonyl | Electron-withdrawing (F, sulfonyl) |
| N-(4-(Chloromethyl)thiazol-2-yl)-... [11] | Thiazole | Chloromethyl, phenylsulfonyl | Moderate electron-withdrawing |
| 5-(4-X-phenylsulfonyl)phenyl triazoles [5] | Triazole | X = H, Cl, Br; 2,4-difluorophenyl | Variable (depends on X) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
